(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitrophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions or the use of nitrophenyl-substituted starting materials.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitrophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like H2 (Hydrogen gas) with a catalyst (e.g., Pd/C) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical studies.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol would depend on its specific application. For example:
Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(4-nitrophenyl)pyrrolidine: Lacks the hydroxyl group.
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol: Has an amino group instead of a nitro group.
(3R)-1-(4-nitrophenyl)pyrrolidin-2-ol: Hydroxyl group is at a different position on the pyrrolidine ring.
Uniqueness
Chirality: The specific (3R) configuration may impart unique biological activity.
Functional Groups: The combination of nitro and hydroxyl groups may offer unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXJSMRNOVCDS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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